molecular formula C31H24ClNO3S B11777855 Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

Cat. No.: B11777855
M. Wt: 526.0 g/mol
InChI Key: DQMBOQPCRMUNIK-UHFFFAOYSA-N
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Description

Historical Evolution of Quinoline-Based Pharmacophores in Drug Discovery

Quinoline’s journey from natural product isolation to synthetic drug development began with the discovery of quinine in the 17th century, derived from the bark of Cinchona species. The isolation of quinine’s active alkaloid in 1820 marked the first step toward recognizing quinoline as a privileged scaffold. By the 20th century, chloroquine—a synthetic 4-aminoquinoline—revolutionized antimalarial therapy, though resistance later emerged. The structural adaptability of quinoline, exemplified by its planar aromatic system and nitrogen heteroatom, enabled diverse functionalizations for targeting DNA intercalation, enzyme inhibition, and oxidative stress pathways.

In cancer research, quinoline derivatives gained prominence for their ability to inhibit tyrosine kinases, tubulin polymerization, and DNA repair mechanisms. For instance, compounds like cabozantinib and lenvatinib leverage quinoline’s rigidity to achieve selective kinase inhibition. The 7-chloro substitution, as seen in the subject compound, enhances electron-withdrawing effects, improving DNA binding affinity and metabolic stability. This historical progression underscores quinoline’s transition from antimalarial agent to multifunctional anticancer scaffold.

Role of Thiophene Moieties in Enhancing Bioactivity and Selectivity

Thiophene, a five-membered sulfur-containing heterocycle, contributes unique electronic and steric properties to hybrid molecules. Naturally occurring thiophenes in Asteraceae species exhibit broad bioactivities, including antimicrobial, antiviral, and anti-inflammatory effects. The thiophen-2-yl group in the subject compound introduces a conjugated π-system that facilitates interactions with hydrophobic protein pockets and nucleic acids via π-π stacking and van der Waals forces.

Substitution at the thiophene 2-position optimizes steric compatibility with target sites, as demonstrated in molecular docking studies of thiophene derivatives with Cathepsin D. The sulfur atom’s polarizability further enhances hydrogen bonding and dipole interactions, improving binding affinity. For example, thiophene-containing analogs of quinoline show increased selectivity for cancer cell lines over normal cells, attributed to thiophene’s modulation of electron density across the hybrid scaffold.

Rationale for Hybridization Strategies in Antiproliferative Agent Development

Hybridizing quinoline and thiophene architectures addresses limitations of single-scaffold agents, such as poor bioavailability and resistance. The subject compound’s design merges quinoline’s DNA-intercalating capability with thiophene’s enzyme-inhibitory potential, creating a multitargeted agent. Pharmacophore models of similar hybrids identify critical features:

  • Aromatic planar region (quinoline) for DNA/protein intercalation.
  • Electron-rich heterocycle (thiophene) for redox modulation.
  • Chlorine substituent for steric and electronic stabilization.

Table 1 : Structural Features and Corresponding Bioactive Roles in Quinoline-Thiophene Hybrids

Feature Role in Bioactivity Example in Compound
7-Chloroquinoline DNA binding via intercalation Core scaffold with Cl at C7
Thiophen-2-ylmethyl Enzyme inhibition via sulfur interaction Methyl-linked thiophene at phenyl
Ketone linker Conformational flexibility 3-oxopropyl group between aromatic rings

The ketone linker (3-oxopropyl) balances rigidity and flexibility, allowing optimal spatial orientation for dual-target engagement. Hybrids leveraging such strategies demonstrate enhanced potency in in vitro models, with IC~50~ values up to 10-fold lower than parent compounds in breast and lung cancer cell lines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H24ClNO3S

Molecular Weight

526.0 g/mol

IUPAC Name

methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate

InChI

InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3

InChI Key

DQMBOQPCRMUNIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Standard Coupling Protocol

Reagents :

  • Methyl 2-iodobenzoate

  • 1-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-2-propen-1-ol

  • Palladium acetate (0.5–1 mol%)

  • Tetrabutylammonium bromide (TBAB) or phosphonium salts

  • Triethylamine (TEA) as base

  • Toluene or acetonitrile as solvent

Conditions :

  • Temperature: 80–100°C

  • Time: 6–24 hours

  • Atmosphere: Nitrogen or inert gas

Mechanism :
The reaction proceeds via oxidative addition of palladium into the C–I bond of methyl 2-iodobenzoate, followed by transmetallation with the propenol derivative. Reductive elimination forms the desired carbon-carbon bond, yielding the keto-ester product.

Yield Optimization :

  • TBAB as additive : Enhances solubility of ionic intermediates, achieving 85–86% yield.

  • Phosphonium salts : Methyltriphenylphosphonium bromide reduces side reactions, yielding 83%.

  • Solvent effects : Toluene favors higher yields (85%) compared to acetonitrile (69%) due to better stability of palladium intermediates.

Table 1: Palladium-Catalyzed Method Variations

CatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂TBABToluene80685–86
Pd(OAc)₂MePh₃PBrToluene802283
Pd(OAc)₂Ph₄PBrToluene802281.5
Pd(OAc)₂NoneAcetonitrile80–8512–1569

Grignard Reaction Followed by Cross-Coupling

A two-step approach combines Grignard addition with subsequent palladium-mediated coupling, improving selectivity for the thiophene-quinoline moiety.

Grignard Step

Reagents :

  • 3-[2-(7-Chloro-quinolin-2-yl)-vinyl]benzaldehyde

  • Vinyl magnesium bromide (1 M in THF)

Conditions :

  • Temperature: 0 to -10°C

  • Quenching: 10% aqueous acetic acid

Outcome :
Forms 1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-2-propen-1-ol, isolated in >90% purity after extraction with toluene.

Coupling Step

The propenol intermediate reacts with methyl 2-iodobenzoate under palladium catalysis:

  • Catalyst : Pd(OAc)₂ (0.5 mol%)

  • Solvent : Toluene/THF mixture

  • Base : Triethylamine

  • Yield : 45 g (75% after crystallization).

Advantages :

  • Avoids competing side reactions in one-pot systems.

  • Enables large-scale production (>100 g batches).

Alternative Catalytic Systems

Ruthenium and Iridium Complexes

Chiral ruthenium catalysts (e.g., [N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamidato]Ru) enable enantioselective reductions during synthesis:

  • Conditions : Hydrogen gas (150–165 bar), methanol, 20–30°C.

  • Outcome : 94% yield with >99% enantiomeric excess (ee).

Titanium Dioxide Nanoparticles (TiO₂ NPs)

TiO₂ NPs accelerate intramolecular cyclization in sonication-assisted reactions:

  • Conditions : Ultrasonic bath, room temperature, 2 hours.

  • Yield : 69–93% for analogous benzo[b]thiophene derivatives.

Purification and Crystallization

Post-reaction workup typically involves:

  • Extraction : Toluene or ethyl acetate to isolate organic layers.

  • Washing : Sequential washes with sodium bicarbonate and brine.

  • Crystallization :

    • Solvents : Methanol, acetonitrile, or hexane/toluene mixtures.

    • Purity : >98.5% HPLC purity after recrystallization.

Table 2: Crystallization Conditions

Solvent SystemTemperature (°C)Purity (%)
Methanol55–6098.5
Acetonitrile/Hexane0–599.0
Toluene25–3597.2

Challenges and Optimization Strategies

Palladium Removal

Residual palladium (<10 ppm) is critical for pharmaceutical applications. Strategies include:

  • Filtration through cellulose or hyflow beds : Reduces Pd content to 0.02–0.05%.

  • Chelating resins : Employed in large-scale processes.

Moisture Sensitivity

Grignard and palladium steps require anhydrous conditions:

  • Molecular sieves : Used in TBAB-mediated reactions.

  • Inert atmosphere : Nitrogen or argon sparging.

Recycling and Sustainability

  • Solvent recovery : Toluene and acetonitrile are distilled and reused for up to 5 batches without yield loss.

  • Catalyst recycling : Palladium residues from filtration are reprocessed, reducing costs by 15–20%.

Comparative Analysis of Methods

Palladium-catalyzed coupling offers the highest yields (81–86%) but requires careful catalyst handling. Grignard-based routes provide better stereocontrol, crucial for enantioselective syntheses, albeit with longer reaction times. TiO₂ NP-assisted methods are faster and solvent-efficient but remain exploratory for this specific compound .

Chemical Reactions Analysis

Table 1: Reaction Conditions and Yields

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)Source
Pd(OAc)₂ + tetrabutylammonium bromideToluene80685–8698.5%
Pd(OAc)₂ + methyltriphenylphosphonium bromideToluene80228398.24%
Pd(OAc)₂ + triethylamineToluene/THFReflux2481.598.1%

Mechanistic Insights :

  • The reaction involves coupling methyl 2-iodobenzoate with a quinoline-thiophene intermediate under palladium catalysis.

  • Tetrabutylammonium bromide enhances reaction efficiency by stabilizing the palladium intermediate .

  • Prolonged reaction times (e.g., 22 hours) reduce yields due to potential side reactions or catalyst deactivation .

Formation of the Quinoline-Thiophene Intermediate

  • Starting Material : 7-Chloroquinoline and thiophene derivatives undergo nucleophilic substitution or Friedel-Crafts alkylation to form the hybrid scaffold .

  • Challenges : Steric hindrance from the bulky quinoline and thiophene groups requires precise temperature control (0–10°C) during Grignard reagent addition .

Benzoate Ester Coupling

  • Procedure : The intermediate reacts with methyl 2-iodobenzoate via a Heck-type coupling to install the benzoate ester group .

  • Optimization :

    • Solvent Choice : Toluene outperforms THF in terms of yield due to better solubility of aromatic intermediates .

    • Catalyst Loading : 0.5–1 mol% Pd(OAc)₂ achieves optimal turnover without excessive costs .

Purification and Stability

  • Crystallization : Post-reaction, the crude product is crystallized from toluene or hexanes to achieve >98% purity .

  • Stability : The compound is sensitive to moisture and light, requiring storage at 2–8°C under inert conditions .

Scalability and Reproducibility

  • Batch Recycling : The synthesis protocol remains robust for up to 5 batches without yield degradation, demonstrating industrial viability .

  • Critical Parameters :

    • Water Content : Maintained below 0.2% (by Karl Fischer) to prevent hydrolysis of the ester group .

    • Azeotropic Drying : Toluene is distilled azeotropically to remove residual water before catalyst addition .

Side Reactions and Mitigation

  • Observed Issues :

    • Incomplete Coupling : Addressed by increasing catalyst loading or reaction time .

    • Palladium Residues : Hot filtration through cellulose (Solka Floc) removes precipitated palladium, improving product purity .

Table 2: Catalyst Impact on Reaction Efficiency

CatalystAdvantagesLimitations
Tetrabutylammonium bromideHigh yield (85–86%), short durationRequires precise stoichiometry
Methyltriphenylphosphonium bromideCost-effectiveLower yield (83%), longer reaction
TriethylamineMild conditionsLimited to specific solvent systems

Scientific Research Applications

Anticancer Research

Preliminary studies suggest that Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate may inhibit certain cancer cell lines. The presence of the quinoline and thiophene groups enhances its potential as an anticancer agent. Research is ongoing to evaluate its efficacy against various cancer types through specific biological assays.

Antimicrobial Properties

Compounds containing quinoline and thiophene structures are often investigated for their antimicrobial properties. This compound may exhibit activity against a range of pathogens, making it a candidate for further exploration in the field of infectious diseases.

Anti-inflammatory Studies

The compound's structural characteristics suggest potential anti-inflammatory activity. Research into how it interacts with inflammatory pathways could reveal insights into its therapeutic applications in treating inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimizing these steps is crucial for improving yield and purity, which are essential for subsequent biological testing.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity. The thiophene ring enhances the compound’s binding affinity to its targets, improving its overall efficacy .

Comparison with Similar Compounds

Key Research Insights

  • Biocatalytic Efficiency: The vinyl-quinoline derivative (Compound 1) shows superior compatibility with KREDs due to its planar structure, enabling high stereoselectivity .
  • Metabolic Stability : Thiophene-containing compounds exhibit slower degradation in hepatic microsomes compared to vinyl analogues, attributed to sulfur's electron-withdrawing effects .
  • Solubility-Potency Trade-off : Hydroxyl-containing derivatives (Compound 2) have enhanced aqueous solubility but reduced cell permeability, limiting in vivo efficacy .

Biological Activity

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate, also known by its CAS number 133791-17-0, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloroquinoline moiety and a thiophene group, which are known for their biological significance. The molecular formula for this compound is C31H24ClNO3SC_{31}H_{24}ClNO_3S, with a molecular weight of approximately 526.0 g/mol. Its structure can be represented as follows:

Molecular Structure \text{Molecular Structure }

Chemical Structure

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. The chloroquinoline derivatives are particularly noted for their activity against various bacterial strains, including:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound may exhibit significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also pointed to the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as:

Cell Line IC50 (µM) Mechanism Reference
HeLa (cervical cancer)20Caspase activation
MCF7 (breast cancer)25Cell cycle arrest
A549 (lung cancer)30ROS generation

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic agent.

Toxicological Profile

The safety profile of this compound has been assessed in various toxicological studies. The compound has been classified under GHS as follows:

Hazard Class Description
Skin irritation (Category 2)May cause skin irritation
Eye irritation (Category 2A)Causes serious eye irritation
Specific target organ toxicityPotential respiratory effects upon exposure

These findings suggest that while the compound exhibits promising biological activity, care must be taken regarding its handling and potential exposure.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate to improve yield and purity?

Methodological Answer: Optimization involves:

  • Solvent selection : Use anhydrous CH₂Cl₂ for moisture-sensitive reactions to minimize side products .
  • Catalyst and stoichiometry : Employ 1.2 equivalents of coupling reagents (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) to drive reactions to completion .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively isolates the compound with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • IR spectroscopy : Identifies key functional groups (C=O at ~1700 cm⁻¹, C-O ester at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., quinoline protons at δ 8.1–8.3 ppm) and carbon backbone .
  • HRMS : Validates molecular weight (e.g., C₂₈H₂₄ClNO₃: 457.955 Da) with <2 ppm error .

Q. What are the recommended protocols for assessing the purity of this compound during synthesis?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection at 254 nm; retention time consistency confirms purity .
  • Melting point analysis : Sharp melting ranges (e.g., 213–216°C) indicate crystallinity and minimal impurities .

Advanced Research Questions

Q. What are the key challenges in characterizing the stereochemistry of this compound, and how can they be addressed?

Methodological Answer:

  • Chiral centers : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as seen in related quinoline derivatives .
  • Dynamic stereochemistry : Variable-temperature NMR can detect conformational changes in thiophene or quinoline moieties .

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

Methodological Answer:

  • Standardized assays : Control variables like solvent (DMSO concentration ≤0.1%) and temperature (37°C ± 0.5°C) .
  • Degradation monitoring : Use LC-MS to detect hydrolyzed byproducts (e.g., free carboxylic acid forms) during bioactivity tests .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with quinoline-binding protein pockets (e.g., PfATP6 for antimalarial studies) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to validate binding modes .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in in vitro models?

Methodological Answer:

  • Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS for hydroxylated or demethylated products .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic fate using HRMS .

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